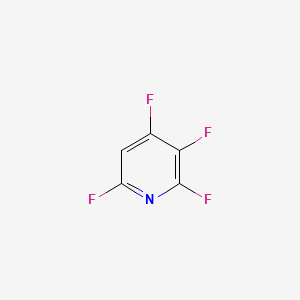

2,3,4,6-Tetrafluoropyridine

Descripción

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The incorporation of fluorine into heterocyclic compounds is a pivotal strategy in modern chemical research, with profound implications for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comtandfonline.commdpi.com Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental scaffolds in a vast majority of bioactive compounds. tandfonline.comchim.it When fluorine atoms are introduced into these structures, the resulting fluorinated heterocycles often exhibit unique and highly desirable physicochemical properties. tandfonline.commdpi.com

In the realm of medicinal chemistry, the presence of fluorine can significantly enhance a drug's profile. tandfonline.commdpi.com The high electronegativity and small size of the fluorine atom can modulate the acidity or basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can lead to better membrane permeability and bioavailability. tandfonline.comchim.it Consequently, a significant percentage of commercial drugs contain fluorine, including numerous blockbuster pharmaceuticals. tandfonline.comrsc.org The introduction of fluorine into heterocyclic rings has led to the development of important drugs across a wide range of therapeutic areas, such as oncology and infectious diseases. tandfonline.com

In materials science, fluorinated heterocycles serve as essential building blocks for advanced materials. numberanalytics.commdpi.com The unique properties conferred by fluorine, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics, are exploited in the creation of fluoropolymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.comontosight.ai These materials find applications in diverse fields, including electronics and aerospace. mdpi.com The strategic placement of fluorine on a heterocyclic core allows for the fine-tuning of material properties to meet specific performance demands. chim.it

Historical Context of Polyfluorinated Pyridine (B92270) Synthesis

The development of synthetic routes to polyfluorinated pyridines has been a subject of interest since the mid-20th century. chemicalbook.com Early efforts in the 1960s marked the beginning of accessible methods for these valuable compounds. The first reported synthesis of perfluoropyridine (pentafluoropyridine) involved the defluorination of perfluoropiperidine. nih.gov In this process, perfluoropiperidine was passed over hot metals like iron or nickel to yield the aromatic product. nih.gov

Shortly thereafter, in the mid-1960s, a more widely adopted method emerged based on halogen exchange (halex) reactions. Researchers from different groups independently developed a process where pentachloropyridine (B147404) was heated with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF), to replace the chlorine atoms with fluorine. chemicalbook.comnih.gov This reaction often required high temperatures and resulted in a mixture of partially and fully fluorinated pyridines, which were then separated by distillation. nih.gov Over the years, refinements to this approach have included the use of various solvents, such as sulfolane (B150427), and different fluorinating agents to improve yields and selectivity. chemicalbook.com These foundational methods paved the way for the synthesis of a wide array of polyfluorinated pyridine derivatives, which have become crucial intermediates in organofluorine chemistry. chemicalbook.com

Overview of 2,3,4,6-Tetrafluoropyridine in Organofluorine Chemistry

Among the family of polyfluorinated pyridines, this compound is a significant compound that serves as a versatile building block in organic synthesis. chemicalbook.comfluorine1.ru As a partially fluorinated pyridine, it possesses a unique reactivity profile stemming from the arrangement of its four fluorine substituents and the single hydrogen atom on the pyridine ring. The fluorine atoms are strongly electron-withdrawing, which activates the ring for certain types of reactions, most notably nucleophilic aromatic substitution (SNAr). researchgate.net

The presence of a hydrogen atom at the 5-position distinguishes it from the more commonly discussed 2,3,5,6-tetrafluoropyridine (B1295328) isomer. This structural feature influences its reactivity and provides a site for different chemical transformations. Research has explored its preparation and reactions, highlighting its utility in creating more complex, functionalized heterocyclic systems. chemicalbook.com Its derivatives are investigated for potential applications in various fields, leveraging the unique properties imparted by the tetrafluorinated pyridine core. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQFPTRRIPJRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382555 | |

| Record name | 2,3,4,6-Tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-13-8 | |

| Record name | 2,3,4,6-Tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to 2,3,4,6 Tetrafluoropyridine

Dehalogenation and Reduction Pathways

The synthesis of 2,3,4,6-Tetrafluoropyridine is most commonly achieved through the selective removal of a fluorine atom from a more fluorinated pyridine (B92270) ring, specifically pentafluoropyridine (B1199360). This can be accomplished via several reductive methods. Additionally, pathways involving the transformation of other functional groups on the tetrafluoropyridyl scaffold are also utilized.

Electrochemical Defluorination of Perfluoropiperidine Precursors

The synthesis of highly fluorinated pyridines often begins with the electrochemical fluorination (ECF) of pyridine or its derivatives. The ECF of pyridine in anhydrous hydrogen fluoride (B91410), known as the Simons process, yields perfluoropiperidine. researchgate.netdur.ac.uk This saturated heterocyclic compound serves as a key precursor.

The subsequent step involves the defluorination of perfluoropiperidine to introduce aromaticity. This is typically achieved by passing perfluoropiperidine vapor over a heated metal catalyst, such as iron or nickel, at high temperatures (e.g., 580-610°C). dur.ac.ukmdpi.comresearchgate.net This process primarily yields pentafluoropyridine (PFPy), with reported yields around 12-26%. mdpi.comresearchgate.net While this method leads to the direct precursor for this compound, it is the pentafluoropyridine that undergoes further specific reduction to obtain the target compound.

Defluorination and Reduction of Pentafluoropyridine at the C-4 Position

Pentafluoropyridine is a versatile intermediate where the fluorine atom at the C-4 position is particularly susceptible to nucleophilic attack and reduction. This reactivity is exploited in several synthetic methods to produce 2,3,5,6-tetrafluoropyridine (B1295328) (an isomer of the target compound, but the principles of C-4 reduction are the same and often lead to mixtures or are applied to related syntheses). Research has focused on various reducing agents to achieve this selective defluorination.

A highly effective and industrially applicable method for the selective reduction of pentafluoropyridine at the 4-position involves the use of zinc powder in an aqueous solution of an alkali metal hydroxide (B78521), such as potassium hydroxide. google.com This reaction is typically performed at low temperatures, between -5°C and 25°C, to minimize the formation of by-products. google.com By maintaining a low concentration of pentafluoropyridine, for instance by adding it dropwise, the competing hydroxylation reaction is suppressed, leading to high yields of the desired tetrafluoropyridine. google.com The concentration of the alkali metal hydroxide solution is generally kept between 1 and 15% by weight. google.com This method has been shown to produce 2,3,5,6-tetrafluoropyridine in high yield and purity. google.com

Table 1: Zinc Powder Mediated Reduction of Pentafluoropyridine

| Reagents | Temperature (°C) | Solvent/Medium | Yield | Reference |

|---|---|---|---|---|

| Zinc Powder, Potassium Hydroxide | 0 to 2 | Water | High | google.com |

Catalytic hydrogenation offers another route for the defluorination of pentafluoropyridine. Using a palladium on carbon (Pd/C) catalyst, pentafluoropyridine can be converted to 2,3,5,6-tetrafluoropyridine. google.comchemicalbook.com This method, however, often requires high temperatures, with one study noting a reaction temperature of 310°C. google.com Under these conditions, the conversion rate was reported to be only 40%, with a significant amount of the starting material remaining unreacted. google.com Catalytic hydrogenation is a common technique for various reductions, including the conversion of alkenes to alkanes and debenzylation reactions, utilizing catalysts like Pd/C. wikipedia.orgmasterorganicchemistry.commdpi.com The process involves the addition of hydrogen (H₂) across a bond on the surface of the metal catalyst. masterorganicchemistry.com

Table 2: Catalytic Hydrogenation of Pentafluoropyridine

| Catalyst | Temperature (°C) | Conversion Rate | Notes | Reference |

|---|---|---|---|---|

| 10% Pd-C | 310 | 40% | High temperature required, 60% of starting material remains. | google.com |

*TON: Turnover Number

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including alkyl halides. ic.ac.ukbiotrend.comnist.gov When used for the reduction of pentafluoropyridine in ether, it can produce 2,3,5,6-tetrafluoropyridine. google.com However, this reaction can be very vigorous and may lead to the formation of trifluoropyridine as a by-product due to the reduction of a fluorine atom at the 2-position as well. google.com The use of the expensive LiAlH₄ and the difficulty in obtaining a high-purity product limit the industrial applicability of this method, with yields reported to be around 70%. google.com

Table 3: Reduction of Pentafluoropyridine with Lithium Aluminum Hydride

| Reagent | Solvent | Yield | By-products | Reference |

|---|

Catalytic Hydrogenation with Palladium-Carbon Catalysts

Halogen Exchange Reactions

Halogen exchange (Halex) is a cornerstone process for producing fluoroaromatic compounds, involving the displacement of chlorine or bromine with fluorine. researchgate.net This method is extensively used for the synthesis of highly fluorinated pyridines.

Fluorination of Pentachloropyridine (B147404) with Anhydrous Potassium Fluoride

The reaction of pentachloropyridine with an excess of anhydrous potassium fluoride (KF) in a closed vessel at high temperatures, typically ranging from 300 to 550°C, is a foundational method for producing highly fluorinated pyridines. orientjchem.org This process operates under autogenous pressure and does not require a solvent. orientjchem.org The reaction yields a mixture of products, the composition of which can be influenced by reaction time and temperature. dur.ac.uk The primary products include pentafluoropyridine, 3-chlorotetrafluoropyridine, and 3,5-dichlorotrifluoropyridine. orientjchem.orgrsc.org These chlorofluorinated pyridines can serve as precursors for further fluorination steps. orgsyn.org

Table 1: Fluorination of Pentachloropyridine with Anhydrous KF

| Reactants | Temperature (°C) | Pressure | Solvent | Key Products | Source(s) |

| Pentachloropyridine, Anhydrous Potassium Fluoride | 300 - 550 | Autogenous (3-200 atm) | None | Pentafluoropyridine, 3-Chlorotetrafluoropyridine, 3,5-Dichlorotrifluoropyridine | orientjchem.org |

Multi-step Fluorination from Pentachloropyridine at Elevated Temperatures

Achieving a specific tetrafluoropyridine isomer from pentachloropyridine is not a single-step process but rather a multi-stage fluorination. researchgate.net Pentachloropyridine serves as the initial raw material, and through successive halogen exchange reactions at elevated temperatures, chlorine atoms are gradually replaced by fluorine. researchgate.netrsc.org For instance, reacting pentachloropyridine with potassium fluoride can initially yield products like 3,5-dichlorotrifluoropyridine, which can then be subjected to further fluorination to produce 3-chlorotetrafluoropyridine and ultimately pentafluoropyridine. orgsyn.org Controlling the reaction conditions at each stage is crucial to guide the synthesis toward the desired chlorinated tetra- or trifluoropyridine intermediate. rsc.org

Fluorine-Halogen Exchange of Chlorofluoropyridines using Spray-Dried Potassium Fluoride

The physical properties of the fluorinating agent, potassium fluoride, significantly impact the reaction's efficiency. Spray-dried potassium fluoride is a highly effective form for halogen exchange reactions due to its small particle size (10-20 µm) and large surface area, which enhances its reactivity. This allows for the fluorine-halogen exchange to occur under milder conditions or at faster rates compared to standard calcined KF. A synthetic strategy for tetrafluoropyridines involves using difluoro- or trifluoropyridines as starting materials, converting them to the corresponding chlorofluoropyridines, and then performing the final fluorine-halogen exchange using spray-dried KF in an aprotic solvent. researchgate.net

Table 2: Efficacy of Spray-Dried Potassium Fluoride

| Feature | Spray-Dried KF | Calcined KF | Source(s) |

| Particle Size | 10-20 µm | ~250 µm | |

| Surface Area | ~1.3 m²/g | ~0.1 m²/g | |

| Reactivity | High | Comparatively Poor | |

| Application | Effective for converting tetrachloroisophthalonitrile to tetrafluoroisophthalonitrile (B1582903) (80% yield at 220°C in sulfolane) | Less effective under similar conditions |

Synthesis from 2,3,5,6-Tetrachloropyridine (B1294921) using Potassium Fluoride in Sulfolane (B150427)

A specific isomer, 2,3,5,6-tetrafluoropyridine, can be synthesized in high yield from its corresponding tetrachloro precursor. The process involves reacting 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane as a solvent. The reaction is typically conducted at elevated temperatures, for instance at 120°C for several hours, to achieve a high conversion rate. This method demonstrates a direct and efficient route to a specific tetrafluoropyridine isomer, achieving yields as high as 95%.

Table 3: Synthesis of 2,3,5,6-Tetrafluoropyridine

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Source(s) |

| 2,3,5,6-Tetrachloropyridine | Potassium Fluoride | Sulfolane | 120 | 6 | 2,3,5,6-Tetrafluoropyridine | 95.0 |

Strategic Fluorination Approaches

Modern synthetic chemistry offers more targeted methods for introducing fluorine atoms, moving beyond bulk halogen exchange to site-selective transformations.

Site-Selective C-H Fluorination of Pyridines and Diazines

A significant advancement in fluorination chemistry is the direct, site-selective conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond. A notable method employs silver(II) fluoride (AgF₂) to fluorinate pyridines and related nitrogen heterocycles. This reaction exhibits remarkable selectivity, exclusively fluorinating the C-H bond adjacent to the ring nitrogen. The process is conducted under mild conditions, often at ambient temperature, and is complete within an hour.

Inspired by the classic Chichibabin amination reaction, the proposed mechanism involves the initial coordination of AgF₂ to the pyridine nitrogen, followed by the addition of the Ag-F bond across the C=N bond. A second equivalent of AgF₂ then facilitates hydrogen abstraction to yield the 2-fluorinated product. This strategy provides a powerful tool for the late-stage fluorination of complex molecules and offers a potential route to synthesize specific fluoropyridine isomers, like this compound, by starting with an appropriately substituted trifluoropyridine and targeting the remaining C-H bond at the 2-position.

Regioselective Difluoromethylation of Pyridines

The introduction of a difluoromethyl group (CHF₂) into pyridine rings is a significant strategy in medicinal chemistry, as this moiety can act as a bioisostere for alcohol, thiol, and amine groups. thieme-connect.com While not a direct synthesis of this compound, these methods are pivotal for creating functionally diverse fluorinated pyridines.

A modular approach for the regioselective difluoromethylation of pyridines at either the meta or para positions has been developed. thieme-connect.com This method employs a redox-neutral dearomatization-rearomatization sequence. The key intermediates in this process are oxazino-pyridines, which are readily generated from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (B1213749) (MP). thieme-connect.com

The selectivity of the difluoromethylation is controlled by the subsequent reaction conditions. The meta-C−H difluoromethylation is achieved through a radical process using these oxazino-pyridine intermediates. researchgate.netresearchgate.net Conversely, by treating the oxazino-pyridines with acid, they are converted in situ to pyridinium (B92312) salts, which then undergo para-selective difluoromethylation. researchgate.netresearchgate.net This switch in regioselectivity from meta to para is a key feature of the methodology. researchgate.net A variety of difluoromethylating agents can be used, including 2,2-difluoro-2-iodo-1-phenylethan-1-one for the radical pathway and bis(difluoroacetyl)peroxide for the Minisci-type reaction on the pyridinium salt. thieme-connect.com

| Method | Position | Key Intermediate | Conditions | Reagent Example |

| Radical Process | meta | Oxazino-pyridine | Basic/Neutral | 2,2-difluoro-2-iodo-1-phenylethan-1-one |

| Minisci-type | para | Pyridinium salt | Acidic | Bis(difluoroacetyl)peroxide |

This approach is notable for its mild reaction conditions, which allows for the late-stage functionalization of complex molecules, including existing drugs that contain a pyridine moiety. researchgate.net

Adaptation of Amination Reaction Pathways for Selective Fluorination

A novel and broadly applicable method for the site-selective fluorination of pyridines has been developed by adapting the pathway of a classic amination reaction. nih.gov This technique allows for the direct fluorination of a single carbon-hydrogen (C-H) bond, offering a significant advantage over traditional methods that can be hazardous and limited in scope. nih.gov

The reaction utilizes the commercially available and safe reagent silver(II) fluoride (AgF₂). nih.gov It demonstrates exclusive selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position). nih.gov A key benefit of this method is that the reactions are typically rapid, proceeding at ambient temperature and often completing within one hour. nih.gov

The mildness of these conditions makes the method suitable for fluorinating medicinally important compounds. nih.gov Furthermore, the resulting 2-fluoropyridine (B1216828) derivatives can serve as versatile intermediates, as the newly introduced fluoride can be subsequently displaced by various nucleophiles to create a range of 2-substituted pyridines. nih.gov Mechanistic studies have confirmed that this fluorination proceeds via a pathway analogous to a classic pyridine amination, showcasing an innovative adaptation of a well-known reaction for C-F bond formation. nih.gov

Synthesis of Structural Analogs and Precursors

The synthesis of precursors and structural analogs is fundamental for the further functionalization and development of tetrafluoropyridine-based compounds.

Preparation of 4-Azido-2,3,5,6-tetrafluoropyridine (B1197644)

4-Azido-2,3,5,6-tetrafluoropyridine is a key precursor that can be synthesized through several routes. The preferred and higher-yielding method involves the reaction of pentafluoropyridine with sodium azide (B81097) (NaN₃). rsc.orgrsc.org This nucleophilic aromatic substitution reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. rsc.orgrsc.org

An alternative, though lower-yielding, synthesis involves the nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine. rsc.orgrsc.org The azide product is a versatile intermediate that undergoes various transformations, including 1,3-dipolar cycloadditions and thermal decomposition to generate nitrenes for C-H insertion reactions. rsc.orgscispace.com

| Starting Material | Reagents | Solvent | Yield | Reference |

| Pentafluoropyridine | Sodium azide (NaN₃) | Acetonitrile | 69% | rsc.org |

| 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | Nitrosating agent | - | 44% | rsc.org |

The reaction with pentafluoropyridine is highly regioselective, with the azide nucleophile preferentially attacking the C4 position. rsc.orgevitachem.com This same regioselectivity is observed when reacting pentafluoropyridine analogs, such as 3-chloro-2,4,5,6-tetrafluoropyridine, which yields 4-azido-3-chloro-2,5,6-trifluoropyridine. rsc.org

Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridine Derivatives from Pentafluoropyridine

Pentafluoropyridine serves as a versatile starting material for a wide array of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. evitachem.com The fluorine atom at the 4-position (para to the nitrogen) is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This is due to the activating effect of the ring nitrogen atom. researchgate.net

A range of carbon, nitrogen, and sulfur-based nucleophiles have been successfully employed to generate these derivatives in good yields. researchgate.netnih.gov These reactions are highly regioselective for the 4-position. researchgate.net

Table of 4-Substituted Tetrafluoropyridine Derivatives from Pentafluoropyridine

| Nucleophile | Resulting 4-Substituent | Reference |

|---|---|---|

| Malononitrile (B47326) | -CH(CN)₂ | researchgate.netnih.gov |

| 1-Methyl-tetrazole-5-thiol | -S-(1-Methyl-1H-tetrazol-5-yl) | researchgate.netnih.gov |

| Piperazine (B1678402) | -N(CH₂CH₂)₂NH | researchgate.netnih.gov |

| Various amines | -NHR | scispace.com |

The resulting compounds, such as those derived from piperazine, are of interest for their potential biological activities. researchgate.net The synthesized derivatives are typically characterized using spectroscopic methods like ¹H, ¹³C, and ¹⁹F NMR, and in some cases, X-ray crystallography. researchgate.netnih.gov

Reaction Pathways and Mechanisms of 2,3,4,6 Tetrafluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3,4,6-Tetrafluoropyridine

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The electron-withdrawing nature of the four fluorine atoms and the nitrogen atom in the pyridine (B92270) ring makes the molecule highly susceptible to attack by nucleophiles. ontosight.ai

Reactivity Profile and Mechanism

The presence of multiple fluorine atoms on the pyridine ring significantly activates it towards nucleophilic attack. ontosight.ai The reaction generally proceeds via a two-step mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been considered. nih.govchemrxiv.org In the conventional stepwise mechanism, the nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group, in this case, a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. The high electronegativity of fluorine makes it a good leaving group in these reactions.

The reactivity of polyfluorinated pyridines, including this compound, is well-established, with these compounds serving as versatile starting materials for a variety of derivatives. researchgate.net

Regioselectivity of Fluorine Displacement

The position of nucleophilic attack on the this compound ring is highly regioselective.

Standard nucleophiles react with this compound almost exclusively at the C-4 position, which is para to the ring nitrogen. researchgate.netnih.govacs.orgresearchgate.netnih.gov This pronounced regioselectivity is attributed to the powerful activating effect of the nitrogen atom, which preferentially stabilizes the intermediate formed by attack at the C-4 position. researchgate.net This preference is observed in reactions with a wide range of nucleophiles, including O-, N-, S-, and C-centered nucleophiles. mdpi.commdpi.commdpi.com

Preferential Substitution at the Para (C-4) Position

Reactions with Diverse Nucleophiles

The high reactivity and specific regioselectivity of this compound allow for its reaction with a wide array of nucleophiles to produce various 4-substituted tetrafluoropyridine derivatives. evitachem.com

This compound readily reacts with carbon-centered nucleophiles. For example, the reaction of pentafluoropyridine (B1199360) (a closely related compound) with malononitrile (B47326) in the presence of a base provides the 4-substituted tetrafluoropyridine derivative in good yield. researchgate.netnih.govresearchgate.net This reaction underscores the utility of polyfluoropyridines in forming new carbon-carbon bonds via SNAr reactions.

Table 1: Summary of Nucleophilic Aromatic Substitution Reactions of this compound Click on a row to view more details about the reaction.

| Nucleophile Type | Example Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| Standard Nucleophiles | General | C-4 (Exclusive) | nih.govacs.orgresearchgate.net |

| Carbon-Centered | Malononitrile | C-4 | researchgate.netnih.govresearchgate.net |

| Nitrogen-Centered | Piperazine (B1678402) | C-4 | researchgate.netnih.gov |

| Sulfur-Centered | 1-Methyl-tetrazole-5-thiol | C-4 | researchgate.netnih.gov |

Nitrogen-Centered Nucleophiles (e.g., Piperazine, Amines)

The reaction of this compound with nitrogen-centered nucleophiles, such as piperazine and various amines, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org In these reactions, the nucleophile preferentially attacks the C-4 position of the pyridine ring, which is highly activated by the electron-withdrawing effects of the fluorine atoms and the ring nitrogen. researchgate.netresearchgate.net

The reaction with piperazine, a bifunctional nucleophile, using a base like sodium carbonate in acetonitrile (B52724), results in the formation of 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives. researchgate.netresearchgate.net Piperazine acts as an effective nucleophile, and the substitution occurs regioselectively at the para-position to the ring nitrogen. researchgate.net

Similarly, various amines react with pentafluoropyridine to yield 4-amino-2,3,5,6-tetrafluoropyridine (B155154) derivatives. rsc.orgscispace.com For instance, the reaction of pentafluoropyridine with aqueous ammonia (B1221849) in tetrahydrofuran (B95107) (THF) under reflux conditions produces 4-amino-2,3,5,6-tetrafluoropyridine. evitachem.com This compound can then be used as a precursor for other derivatives, such as the formation of Schiff bases through condensation with aldehydes like benzaldehyde. evitachem.comorientjchem.org

Oxygen-Centered Nucleophiles

Oxygen-centered nucleophiles also react with polyfluorinated pyridines, primarily at the C-4 position. For example, the reaction of pentafluoropyridine with hydroxybenzaldehydes under mildly basic conditions leads to the exclusive formation of 4-((tetrafluoropyridin-4-yl)oxy)benzaldehydes in nearly quantitative yields. researchgate.net However, under harsher conditions, nucleophilic attack at the C-2 and/or C-6 positions can occur. researchgate.net

Sulfur-Centered Nucleophiles (e.g., Thiols)

Sulfur-centered nucleophiles, like thiols, readily participate in nucleophilic aromatic substitution reactions with polyfluorinated pyridines. The reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol is a known method for synthesizing 4-substituted 2,3,5,6-tetrafluoropyridine derivatives. researchgate.netnih.gov These reactions typically provide good yields of the 4-substituted product. nih.govcolab.ws The resulting tetrafluoropyridine-4-thiol can then be used in further reactions, such as diazotization followed by treatment with diazonium salts. mathnet.ru

Multidentate Nucleophiles

The reactions of polyfluorinated pyridines with multidentate nucleophiles, which possess more than one nucleophilic center, can lead to the formation of fused heterocyclic systems. worktribe.com The regioselectivity of these reactions is often dictated by the relative nucleophilicity of the different sites within the nucleophile. researchgate.net

For instance, in reactions with N,O-centered difunctional nucleophiles, the nitrogen atom is generally more nucleophilic than the oxygen atom. worktribe.com This leads to an initial attack by the nitrogen at an activated position on the pyridine ring, followed by an intramolecular ring-closure. researchgate.net The reaction of 4-phenylsulfonyl-2,3,5,6-tetrafluoropyridine with unequal bidentate nucleophiles demonstrates this principle, where the first substitution occurs at the 2-position by a nitrogen nucleophile, followed by intramolecular cyclization. researchgate.net

Effect of Reaction Conditions and Solvents on Regiochemistry

The regiochemistry of nucleophilic substitution on polyfluorinated pyridines can be influenced by reaction conditions and the choice of solvent. For example, in the synthesis of 4-chloro-2,3,5-trifluoro-6-hydrazinopyridine (B3043730) from 3-chloro-2,4,5,6-tetrafluoropyridine, the use of a mixed solvent system like ethanol-water at reflux temperatures promotes the selective substitution of the 4-fluorine atom. This modulation of reaction kinetics helps to achieve the desired regioselectivity and minimize the formation of byproducts. Similarly, the reaction of pentafluoropyridine with hydroxybenzaldehydes shows that milder conditions favor substitution at the C-4 position, while harsher conditions can lead to substitution at the C-2 and C-6 positions. researchgate.net

Rerouting Regioselectivity via Silyl (B83357) Group Introduction

A significant challenge in the functionalization of polyhalopyridines is the inherent preference for nucleophilic attack at the 4-position. researchgate.netacs.orgresearchgate.net However, the introduction of a bulky trialkylsilyl group at the C-3 or C-5 position can completely reverse this regioselectivity. researchgate.netacs.orgresearchgate.netacs.org This "silyl trick" effectively blocks the neighboring halogen atoms, directing the nucleophilic attack to the 6- (or 2-) position. researchgate.netacs.org

For this compound, introducing a trialkylsilyl group at the 3-position forces the nucleophile to attack the 6-position exclusively. researchgate.netacs.org This method provides a valuable synthetic route to 2- or 6-substituted pyridines that are otherwise difficult to access. researchgate.netacs.orgresearchgate.net After the substitution reaction, the silyl group can be removed, yielding the desired product with the nucleophile at the nitrogen-neighboring position. researchgate.netacs.org

C-F Bond Activation and Functionalization

The activation and functionalization of the strong carbon-fluorine (C-F) bond in polyfluorinated pyridines is an area of active research, often involving transition metal complexes. Nickel(0) complexes, in particular, have been shown to readily activate C-F bonds in these compounds. york.ac.uk

The reaction of 2,3,5,6-tetrafluoropyridine with a Ni(PEt₃)₂ synthon proceeds much faster than with hexafluorobenzene. york.ac.uk This reaction yields a C-F activation product where a single regioisomer is dominant, with the nickel metalated at the 2-position. york.ac.uk Further studies have shown that the activation of 2,3,5,6-tetrafluoropyridine can proceed through a mononuclear adduct, leading to a cis-C-F activation product which then isomerizes to the more stable trans-product. uwindsor.ca

Rhodium complexes have also been employed for C-F bond activation. acs.org Interestingly, the reaction of [CpRh(PMe₃)] with 2,3,5,6-tetrafluoropyridine results in selective C-H bond activation rather than C-F activation. acs.orgwhiterose.ac.uk However, when a 4-substituted tetrafluoropyridine (with substituents like -NMe₂ or -OMe) is used, a cyclometalated product is formed through a combination of C-H and C-F bond activation with the elimination of HF. acs.orgwhiterose.ac.uk

Catalytic cross-coupling reactions mediated by nickel can also achieve C-F bond functionalization. For example, the reaction of 2,3,5,6-tetrafluoropyridine with tributyl(vinyl)tin, catalyzed by [NiF(2-C₅NF₄)(PEt₃)₂], results in the formation of 2-vinyltrifluoropyridine through the activation of a C-F bond. rsc.org

Catalytic Hydrodefluorination (HDF)

Cycloaddition and Insertion Reactions

4-Azido-2,3,5,6-tetrafluoropyridine (B1197644), which can be synthesized from pentafluoropyridine, is a versatile precursor for various heterocyclic compounds through 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org This reaction, often referred to as a Huisgen cycloaddition, involves the reaction of the 1,3-dipolar azide (B81097) with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. wikipedia.org

Research has shown that 4-azido-2,3,5,6-tetrafluoropyridine readily participates in such cycloadditions with a variety of dipolarophiles. rsc.org These include benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene (B3395910) dimer, and norbornene. rsc.org The high reactivity of the perfluoroaryl azide is attributed to the electron-withdrawing nature of the tetrafluoropyridyl ring, which lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dipolarophiles. researchgate.net

Interestingly, studies involving reactions with certain alkenes at elevated temperatures suggest that 1,3-dipolar cycloaddition is the preferred pathway over nitrene generation. rsc.orgscispace.com This indicates that the cycloaddition can occur under conditions where thermal decomposition of the azide to a nitrene might also be expected.

The utility of these reactions is significant as they provide a direct route to highly functionalized triazole and other heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. researchgate.net The regioselectivity of these cycloadditions can often be controlled by the electronic and steric properties of both the azide and the dipolarophile. wikipedia.org

Table 3. 1,3-Dipolar Cycloaddition Reactions of 4-Azido-2,3,5,6-tetrafluoropyridine

| Dipolarophile | Product Type | Reference |

|---|---|---|

| Benzyne | Triazole derivative | rsc.org |

| Diphenylacetylene | Triazole derivative | rsc.org |

| Phenylacetylene | Triazole derivative | rsc.org |

| Cyclopentadiene dimer | Fused heterocyclic system | rsc.org |

| Norbornene | Fused heterocyclic system | rsc.org |

The Staudinger reaction is a chemical reaction in which an azide combines with a phosphine (B1218219) or phosphite (B83602) to produce an iminophosphorane. 4-Azido-2,3,5,6-tetrafluoropyridine readily undergoes the Staudinger reaction with triphenylphosphine (B44618) at room temperature. rsc.orgrsc.org

The high reactivity of perfluoroaryl azides, including 4-azido-2,3,5,6-tetrafluoropyridine, in the Staudinger reaction has been noted. researchgate.net The electron-withdrawing fluorine atoms on the pyridine ring significantly enhance the electrophilicity of the terminal nitrogen atom of the azide group. This increased electrophilicity accelerates the initial nucleophilic attack by the phosphine, which is the rate-determining step of the reaction. researchgate.net Consequently, the Staudinger reaction with perfluoroaryl azides can be significantly faster than with conventional aryl azides. researchgate.net The resulting iminophosphorane, N-(2,3,5,6-tetrafluoro-4-pyridyl)triphenylphosphine imine, is a stable compound that can be isolated. rsc.org These iminophosphoranes are valuable synthetic intermediates, often used in aza-Wittig reactions to form C=N bonds.

Upon thermal or photochemical decomposition, 4-azido-2,3,5,6-tetrafluoropyridine can generate a highly reactive nitrene intermediate, 2,3,5,6-tetrafluoro-4-pyridylnitrene. rsc.orgdiva-portal.org This nitrene can then undergo various reactions, including C-H insertion. A nitrene is a nitrogen analogue of a carbene and is highly electrophilic. wikipedia.org

A notable characteristic of nitrenes derived from perfluoroaryl azides is their propensity for C-H insertion reactions over intramolecular rearrangement. diva-portal.org This is often attributed to the "ortho-fluorine effect," where the fluorine atoms adjacent to the nitrene group stabilize the singlet state of the nitrene and increase the energy barrier for ring expansion, thus favoring intermolecular reactions like C-H insertion. diva-portal.org

For example, the thermolysis of 4-azido-2,3,5,6-tetrafluoropyridine in cyclohexane (B81311) leads to the C-H insertion product, 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine, along with 4-amino-2,3,5,6-tetrafluoropyridine. rsc.orgevitachem.com The reaction with cyclohexane demonstrates the ability of the generated nitrene to activate strong C-H bonds. rsc.org Thermolysis experiments in a mixture of alkanes with varying ring sizes (cyclohexane, cycloheptane, and cyclooctane) have shown that the tendency for C-H insertion increases with larger ring sizes. rsc.org Furthermore, reactions with cis- and trans-1,2-dimethylcyclohexane (B1581434) have indicated that this C-H insertion reaction is not stereospecific. rsc.org

These nitrene-mediated C-H insertion reactions provide a direct method for the C-N bond formation and the synthesis of various aminopyridine derivatives. nih.gov

Staudinger Reaction

Reductive Transformations

Reductive transformations of this compound primarily involve the replacement of fluorine atoms with hydrogen, a process known as hydrodefluorination (HDF). As discussed in the catalytic HDF section (3.2.1), this can be achieved using various catalytic systems.

Beyond catalytic methods, other reductive processes can be considered. The reaction of 2,3,5,6-tetrafluoropyridine with simple phosphines in the presence of a silane, such as diphenylsilane, leads to its reduction to trifluoropyridines. nih.govwhiterose.ac.ukacs.org This reaction, however, requires more forcing conditions (e.g., higher temperatures and longer reaction times) compared to the reduction of pentafluoropyridine. nih.govwhiterose.ac.ukacs.org This suggests that the C-F bonds in 2,3,5,6-tetrafluoropyridine are less susceptible to this mode of reductive cleavage. The reaction yields a mixture of tri- and difluoropyridine isomers, indicating that the regioselectivity of the second HDF step is less pronounced than the first HDF of pentafluoropyridine. nih.govacs.org

Reductive coupling reactions are another class of transformations. For example, sulfones bearing a tetrafluoropyridyl group can undergo reductive cleavage of the C-S bond. cas.cn This process can be initiated by single-electron reduction, leading to the formation of a radical anion that fragments to a sulfinate anion and an alkyl radical. cas.cn While this is a reduction of a derivative, it showcases a reductive pathway that can be accessed from the tetrafluoropyridine scaffold.

Additionally, the formation of 2,3,5,6-tetrafluoropyridine itself is a key reductive transformation of pentafluoropyridine. This is often the first and most facile step in the stepwise reduction of pentafluoropyridine, driven by the strong electron-withdrawing nature of the nitrogen atom and the fluorine substituents, which activates the para-position for nucleophilic attack or other reductive processes. nih.govnih.govnih.gov

Hydrogenation to Fluorinated Piperidines

The synthesis of fluorinated piperidines is a significant area of research, as these structural motifs are crucial components in a wide range of pharmaceuticals and agrochemicals. nih.gov The direct hydrogenation of fluoropyridine precursors, such as this compound, into the corresponding saturated piperidine (B6355638) rings presents a direct and atom-economical approach. However, this transformation is often challenging due to issues like catalyst poisoning by the nitrogen heterocycle and competing hydrodefluorination side reactions, where fluorine atoms are undesirably replaced by hydrogen. nih.govenamine.net

Early attempts to hydrogenate fluoropyridines using various catalysts known for arene hydrogenation were largely unsuccessful, resulting in either catalyst deactivation or uncontrolled loss of fluorine substituents. nih.gov To overcome these limitations, specific strategies have been developed, most notably a one-pot dearomatization–hydrogenation (DAH) process. nih.govmdpi.com

A prominent and highly successful method involves a rhodium-catalyzed dearomatization of the fluoropyridine, followed by in-situ hydrogenation of the resulting intermediates. nih.govspringernature.com This process enables the highly diastereoselective synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov The reaction is typically initiated by the dearomatization of the fluoropyridine using a rhodium-carbene catalyst in the presence of a boron-based reagent, such as pinacol (B44631) borane (B79455) (HBpin). springernature.com This step breaks the aromaticity of the pyridine ring, forming diene intermediates that are more readily hydrogenated. springernature.com The subsequent saturation of these intermediates under a hydrogen atmosphere proceeds with high diastereoselectivity, yielding the all-cis configuration. nih.gov

Another approach involves heterogeneous hydrogenation using palladium-based catalysts. enamine.netnih.gov While this method can be effective, it often requires careful optimization of reaction conditions to suppress the competing hydrodefluorination reactions. enamine.netnih.gov For instance, the choice of solvent and the use of specific catalytic systems are critical to achieving good yields and selectivity for the desired fluorinated piperidine. nih.gov Despite advances, diminished yields due to the formation of non-fluorinated piperidines can still occur. nih.gov

The research in this area has led to robust protocols for the cis-selective reduction of a broad scope of fluoropyridines, tolerating various other functional groups and even other aromatic systems within the same molecule. nih.gov

Table 1: Selected Examples of Fluoropyridine Hydrogenation

| Substrate | Catalyst / Reagents | Solvent | Conditions | Product(s) | Yield / Selectivity | Reference |

| 3-Fluoropyridine | [Rh(COD)Cl]₂ / CAAC / HBpin, H₂ | THF | 25 °C | cis-3-Fluoropiperidine | Good yield and chemoselectivity | nih.gov |

| 3,5-Difluoropyridine | [Rh(COD)Cl]₂ / CAAC / HBpin, H₂ | THF | 25 °C | cis,cis-3,5-Difluoropiperidine | High diastereoselectivity | nih.gov |

| Substituted Fluoropyridines | Pd/C / H₂ | H₂O/THF | Not Specified | (Multi)fluorinated Piperidines | Good yields, cis-selective | nih.gov |

| 2-Phenyl-5-fluoropyridine | Pd/C / H₂ | Not Specified | Not Specified | 5-Fluoro-2-phenylpiperidine | Good diastereoselectivity | nih.gov |

| 2-Bromo-3-(1,1-difluoroalkyl)pyridines | Rh/C / H₂ | Not Specified | Milder conditions vs. Pd/Pt | 3-(1,1-Difluoroalkyl)piperidines | Not Specified | enamine.netmdpi.com |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,3,4,6-tetrafluoropyridine, providing detailed information about its hydrogen, carbon, and fluorine atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by a single resonance for the proton at the 5-position. The chemical shift and coupling patterns of this proton are influenced by the adjacent fluorine atoms. In a study utilizing nickel(0) complexes, the ¹H NMR chemical shifts were referenced to residual C6D5H at δ 7.15 or THF-d7 at δ 1.8. gla.ac.uk The choice of solvent can influence the chemical shift of the proton signal. For instance, dissolving a sample in chloroform (B151607) can shift the proton signal toward a weaker field by 0.4-0.7 ppm compared to the pure liquid. fluorine1.ru

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms through C-F coupling. For instance, in a study of fluorinated pyridines, the ¹³C NMR spectra were referenced to C6D6 at δ 128.0 and THF at δ 26.7. gla.ac.uk Another study reported the ¹³C NMR spectrum of 2,3,5,6-tetrafluoropyridine (B1295328), a related isomer, showing the effect of fluorine substitution on the carbon chemical shifts. acs.org

Table 1: ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference |

|---|---|---|---|---|---|---|---|

| trans-Ni(PEt3)2(C5HF3N)F | C6D6 | - | - | - | - | - | gla.ac.uk |

| 2,3,5,6-tetrafluoro-4-(m-tolyloxy)pyridine | Chloroform-d | 144.10-145.86 (m) | 142.26-144.26 (m) | 155.80 | 142.26-144.26 (m) | 144.10-145.86 (m) | rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a particularly powerful tool for characterizing fluorinated organic compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org

The ¹⁹F NMR spectrum of this compound and its derivatives displays distinct signals for each fluorine atom, with chemical shifts that are highly sensitive to their local electronic environment. biophysics.orgalfa-chemistry.com The spectra are typically referenced to an external standard like CFCl₃. gla.ac.uk For example, in the analysis of a reaction product, four multiplets of equal integration were observed in the ¹⁹F NMR spectrum for the fluoroaromatic region. gla.ac.uk

Table 2: ¹⁹F NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | F2 (ppm) | F3 (ppm) | F4 (ppm) | F6 (ppm) | Reference |

|---|---|---|---|---|---|---|

| trans-Ni(PEt3)2(C5HF3N)F | C6D6 | -131 (m) | - | - | - | gla.ac.uk |

| 2,3,5,6-tetrafluoro-4-(m-tolyloxy)pyridine | Chloroform-d | -88.63 to -89.17 (m) | -152.14 to -156.08 (m) | - | -152.14 to -156.08 (m) | rsc.org |

¹⁹F NMR is instrumental in determining the regioselectivity of reactions involving polyfluorinated pyridines. vt.edu The distinct chemical shifts and coupling patterns of the fluorine atoms allow for the unambiguous identification of substitution patterns. For instance, in nucleophilic substitution reactions of pentafluoropyridine (B1199360), the disappearance of the signal corresponding to the fluorine at the reaction site and the appearance of new signals with characteristic shifts and multiplicities confirm the position of substitution. mdpi.comcolab.ws This technique was used to confirm that nucleophilic attack on pentafluoropyridine predominantly occurs at the 4-position. mdpi.com

Chemical Shift Analysis and Interpretation

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations of this compound. While specific data for the 2,3,4,6-isomer was not prevalent in the search results, a study on the related isomer, 2,3,5,6-tetrafluoropyridine, demonstrated the use of IR and Raman spectroscopy to assign vibrational frequencies. nih.govnih.gov These experimental findings are often complemented by theoretical calculations to provide a comprehensive understanding of the molecule's vibrational modes. nih.govnih.gov For derivatives like 4-amino-2,3,5,6-tetrafluoropyridine (B155154), key IR absorption bands include N-H stretching and Py-F stretching vibrations. evitachem.com

Based on the conducted research, detailed experimental data specifically for the compound This compound corresponding to the requested outline sections is not available in the provided sources. The majority of published research, including in-depth spectroscopic and crystallographic studies, focuses on the more common isomer, 2,3,5,6-Tetrafluoropyridine, or on derivatives of the tetrafluoropyridine core.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for This compound . The information required for the following sections could not be located for the specified isomer:

X-ray Diffraction and Crystallography

Charge Density Distribution Studies via Multipole Refinements:There were no findings related to charge density distribution studies for this specific isomer.

To fulfill the request, data for the correct isomer is necessary. Providing information on other isomers or derivatives would violate the explicit instructions to focus solely on this compound and the provided outline.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have proven to be a powerful tool for understanding the chemical behavior of 2,3,4,6-tetrafluoropyridine, particularly in the context of reaction mechanisms and selectivity.

Mechanistic Elucidation of Reaction Pathways

DFT calculations have been instrumental in clarifying the mechanisms of reactions involving this compound. For instance, in reactions with nickel complexes, DFT studies have helped to understand the intricacies of C-F and C-H bond activation. acs.org These calculations have been used to model reaction intermediates and transition states, providing a theoretical basis for observed experimental outcomes. sci-hub.ru Studies on the reaction of this compound with rhodium silyl (B83357) complexes have shown that C-F bond activation occurs, but is followed by an unprecedented C-F bond formation, where the fluorinating source is a byproduct of the initial activation. rsc.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, computational models have been developed to predict reaction pathways. researchgate.net These models often involve calculating the energies of possible σ-complex intermediates to determine the most likely course of the reaction. researchgate.net

Regioselectivity Predictions and Validation

A significant focus of computational work on this compound has been the prediction and validation of regioselectivity in its reactions. Standard nucleophilic attacks on this compound typically occur at the 4-position. researchgate.net However, the introduction of a bulky trialkylsilyl group at the 3-position can completely reverse this selectivity, directing nucleophiles to the 6-position. researchgate.net

DFT calculations have been successfully used to predict the regioselectivity of nucleophilic aromatic substitution by analyzing the relative stabilities of the isomeric σ-complex intermediates. researchgate.net This "σ-complex approach" has been shown to be quantitatively useful for predicting the outcomes of reactions with both anionic and neutral nucleophiles. researchgate.netresearchgate.net For example, in the reaction with 3-chloro-2,4,5,6-tetrafluoropyridine, selective substitution of the 4-fluorine atom can be achieved, and this regioselectivity can be rationalized through computational modeling. Similarly, DFT calculations have been employed to understand the regioselectivity of hydrodefluorination (HDF) reactions. acs.orglookchem.com

Structural Parameter Optimization and Validation

Theoretical calculations have been used to determine and validate the structural parameters of this compound. Ab initio and DFT calculations complement experimental data from infrared and Raman spectroscopy. nih.gov The optimized geometrical parameters obtained by methods such as B3LYP show good agreement with experimental data. science.gov Theoretical studies have confirmed that this compound has a rigid planar structure in its electronic ground state. orgchemres.org High-resolution X-ray diffraction studies, combined with multipole refinements and theoretical calculations at the MP2(full)/cc-pVTZ level, have provided detailed insights into the charge density distribution and intermolecular interactions of solid 2,3,5,6-tetrafluoropyridine (B1295328), which shares structural similarities. researchgate.net

| Parameter | Molecule | Calculated Value | Experimental Value | Method/Basis Set |

| Bond Length (C-F avg.) | This compound | 1.332203 Å | - | B3LYP/AUG-cc-pVTZ nih.gov |

| Bond Length (C-F avg.) | 2,3,5,6-Tetrafluoropyridine | 1.334413 Å | - | B3LYP/AUG-cc-pVTZ nih.gov |

| Ring Puckering Barrier (S1 state) | 2,3,5,6-Tetrafluoropyridine | 30 cm⁻¹ | - | CASSCF nih.gov |

| C-N-C Angle | 2,3,5,6-Tetrafluoropyridine | - | 118.06(7)° | X-ray Diffraction researchgate.net |

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting chemical reactivity. youtube.comwikipedia.org For fluorinated pyridines, HOMO-LUMO analysis helps to explain their electronic properties and reaction behavior. orgchemres.org The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, indicate the molecule's ability to donate or accept electrons. science.gov

Computational studies on fluoropyridines, including this compound, have determined the energies and compositions of these frontier orbitals. acs.org The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. youtube.com Analysis of these orbitals helps to understand charge transfer within the molecule. science.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Fluorinated Pyridines (Note: Data for this compound and related compounds are presented for comparison.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -9.8237 | -0.4479 | 9.3758 |

| 2,3,5,6-Tetrafluoropyridine | -9.8503 | -0.4153 | 9.4350 |

| Pentafluoropyridine (B1199360) | -10.0057 | -0.4205 | 9.5852 |

| Data sourced from a computational study. acs.org |

Electron Delocalization and Electronic Properties

The fluorine substituents in this compound significantly influence its electronic properties and electron delocalization. Fluorine atoms are strongly electron-withdrawing through the sigma bonds but can also donate some electron density back to the ring through their π-orbitals. nih.gov This interplay affects the aromaticity and electronic structure of the pyridine (B92270) ring. nih.gov

Molecular orbital diagrams for fluoropyridines show that fluorine substitution introduces additional π-orbitals that conjugate with the ring system. nih.gov In a computational study of a surrogate for arylated 2,3,5,6-tetrafluoropyridine, the HOMO was found to be highly delocalized on the aromatic ring, while the LUMO showed nearly uniform delocalization across both the aryl and tetrafluoropyridine π-orbitals. nih.gov This delocalization is a key factor in the molecule's reactivity and electronic behavior. nih.gov

Intermolecular Interaction Studies

Computational methods are pivotal in elucidating the non-covalent interactions that govern the crystal packing and phase behavior of fluorinated pyridines. Techniques like Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of these forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps properties onto a unique molecular surface, defined as the boundary where the electron distribution of a sum of spherical atoms for the whole crystal balances the electron distribution of the molecule . Properties such as dnorm (normalized contact distance) are mapped onto this surface, where red spots indicate close intermolecular contacts that are shorter than the van der Waals radii, white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.govmdpi.com

For fluorinated pyridine derivatives, Hirshfeld analysis helps to decompose the complex network of interactions and identify the most significant contributors to crystal packing. In studies of related polysubstituted pyridine compounds, this analysis has been used to explain the character of intermolecular interactions. ijcce.ac.ir The two-dimensional fingerprint plots generated from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. For example, in the crystal structures of compounds containing a tetrafluoropyridine ring, interactions such as C—H⋯F, C—H⋯O, C—F⋯π, and F⋯F contacts are commonly observed and analyzed. nih.govrsc.org

The table below summarizes the principal intermolecular contacts identified via Hirshfeld surface analysis in related fluorinated compounds.

| Interaction Type | Description | Significance in Crystal Packing |

| H···F/F···H | Hydrogen bonds involving fluorine atoms. | Contributes to the formation of supramolecular networks. mdpi.com |

| H···H | Contacts between hydrogen atoms. | Often represents a significant percentage of the total surface contacts. mdpi.com |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | Common interactions contributing to the overall crystal stability. mdpi.com |

| F···F | Contacts between fluorine atoms. | Important in the packing of highly fluorinated compounds. rsc.org |

| C···F/F···C | Interactions between carbon and fluorine atoms. | Reflects the influence of the electronegative fluorine atoms on the crystal structure. rsc.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule, providing crucial insights into its reactivity and interaction sites. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. wolfram.com Regions of negative potential (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) correspond to electron-deficient areas and are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. wolfram.com

In the context of this compound, the highly electronegative fluorine atoms strongly withdraw electron density from the pyridine ring, creating a complex electrostatic landscape. Theoretical MEP analysis on related N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide (B127407) has been used to investigate the regions that contribute to interactions resulting from nucleophilic substitution reactions. ijcce.ac.ir The nitrogen atom in the pyridine ring typically presents a region of negative electrostatic potential, making it a primary site for hydrogen bonding and electrophilic interactions. Conversely, the fluorine atoms and the area around the hydrogen atom on the ring are expected to be electron-deficient, creating positive potential regions. This distribution of charge is fundamental in guiding the molecule's intermolecular interactions, such as halogen bonding and hydrogen bonding. ijcce.ac.irresearchgate.net

Quantum-Chemical Analysis of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) interacting with a nucleophile (a Lewis base). nih.gov This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the extension of the covalent bond. u-strasbg.fr The strength of this interaction is influenced by the polarizability of the halogen, increasing in the order F < Cl < Br < I. u-strasbg.fr

Quantum-chemical calculations are essential for analyzing the nature and strength of halogen bonds. nih.gov Studies on para-halotetrafluoropyridines (where the C4-hydrogen is replaced by Cl, Br, or I) have shown that halogen bonding can be a dominant structure-determining motif, particularly for the heavier halogens. researchgate.netresearchgate.net These computational analyses, often based on Density Functional Theory (DFT), reveal that halogen bonding is primarily driven by electrostatics and polarization, with contributions from charge transfer. nih.govd-nb.info While fluorine can participate in halogen bonding, its interactions are generally weak due to its low polarizability and high electronegativity. In the case of this compound, quantum-chemical studies would focus on the weak F···N or F···F interactions and how they compare with the stronger hydrogen bonds that the molecule can form. rsc.orgresearchgate.net

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful in silico tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ijcce.ac.irmdpi.com

Prediction of Biochemical Interactions with Target Proteins

Molecular docking predicts the preferred orientation and binding mode of a ligand when it forms a complex with a receptor protein. researchgate.net This technique involves placing the ligand into the binding site of the protein and scoring the different poses based on their interaction energies. For derivatives of tetrafluoropyridine, docking studies have been employed to predict their potential as inhibitors for various enzymes. For instance, a derivative, N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide, was docked with Carbonic Anhydrase I to investigate its biochemical interactions. ijcce.ac.ir Similarly, other fluorinated pyridine derivatives have been docked against targets like the epidermal growth factor receptor (EGFR) to assess their inhibitory potential. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the fluorinated ligand and the amino acid residues in the protein's active site. mdpi.com

Assessment of Binding Affinities for Fluorinated Derivatives

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the dynamic nature of the interaction and allowing for the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores alone. mdpi.comresearchgate.net

Research on various fluorinated pyridine derivatives has demonstrated the utility of these methods. In one study, a series of 15 fluorinated pyridine derivatives were synthesized and evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. nih.gov One derivative emerged with a sub-nanomolar binding affinity (Ki) for the CB2 receptor, showcasing the potential of fluorinated pyridines as highly potent and selective ligands. nih.gov MD simulations on other systems have confirmed the stability of complexes formed between fluorinated pyridine derivatives and their target proteins, lending support to their potential as therapeutic agents. researchgate.net The introduction of fluorine atoms can significantly enhance binding affinity and metabolic stability, a phenomenon that is actively explored using these computational approaches. nih.gov

The table below presents findings from docking and affinity studies on various fluorinated pyridine derivatives.

| Compound/Derivative Class | Target Protein | Predicted/Measured Affinity | Computational Method |

| N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide | Carbonic Anhydrase I (4WR7) | Favorable binding interactions predicted | Molecular Docking |

| 2,5,6-Trisubstituted Fluorinated Pyridine | Cannabinoid Receptor 2 (CB2) | Ki = 0.8 nM | Binding Assays, Docking |

| Pyridine/Pyrimidine Derivatives | EGFR Kinase (Wild & T790M) | Eligible potential inhibitors identified | Molecular Docking |

| Fluorinated Chalcones/Pyridine Derivatives | P. falciparum proteins | Favorable binding and complex stability | Molecular Docking & MD |

Applications in Advanced Organic Synthesis

Construction of Complex Polyfluorinated Scaffolds

The unique reactivity of 2,3,4,6-tetrafluoropyridine makes it an ideal starting material for the synthesis of intricate polyfluorinated scaffolds, which are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability and unique electronic properties. ontosight.ai

This compound and its derivatives are valuable precursors for constructing polycyclic fused heterocyclic systems. The sequential displacement of fluorine atoms by bidentate nucleophiles allows for annelation reactions, leading to the formation of new rings fused to the original pyridine (B92270) core.

A prominent example is the synthesis of tetrahydropyrido[2,3-b]pyrazine systems. researchgate.net This strategy often begins with pentafluoropyridine (B1199360), which is first reacted with a nucleophile (such as sodium phenylsulfinate) to produce a 4-substituted-2,3,5,6-tetrafluoropyridine derivative. acs.org This intermediate then undergoes reaction with a diamine, such as N,N'-dimethylethylenediamine, where the two amine functionalities displace the fluorine atoms at the 2- and 3-positions to form the fused pyrazine (B50134) ring. researchgate.net This method provides adaptable access to polyfunctional ontosight.aiontosight.ai-fused ring systems. acs.orgnih.gov The formation of these fused products is most efficient when the substituent at the 4-position is hydrogen or an electron-withdrawing group. researchgate.net This general approach has been extended to create a variety of functionalised polycyclic systems by reacting fluorinated pyridines with different nucleophiles. dur.ac.uk

The principles of nucleophilic substitution on polyfluorinated pyridines are also applied to the synthesis of macrocycles, which are large cyclic molecules with important applications in host-guest chemistry and drug discovery. mdpi.com By reacting a di-functional nucleophile (e.g., a diol or a diamine) with a polyfluorinated pyridine that can undergo at least two substitution reactions, macrocyclization can be achieved.

For instance, methodology developed for synthesizing macrocycles from 3,5-dichloro-2,4,6-trifluoropyridine (B155018) demonstrates this concept. researchgate.net In these reactions, difunctional oxygen nucleophiles react with the polyhalogenated pyridine to form large ring structures. researchgate.net While this specific example uses a different starting material, the underlying strategy is directly applicable to this compound. Two molecules of the tetrafluoropyridine could be linked by a difunctional nucleophile, or one molecule could react with a long-chain dinucleophile to close the ring. The synthesis of such systems provides access to novel molecular architectures with heterocyclic units embedded within the macrocyclic framework. researchgate.net

Polyfluorinated pyridines, including this compound and the closely related pentafluoropyridine, are key monomers for creating high-performance fluoropolymers and complex fluorinated networks. mdpi.com These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and hydrophobicity. mdpi.com The synthesis of these polymers typically relies on nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms on the pyridine ring are displaced by difunctional nucleophiles (like bisphenols) to build up the polymer chain. mdpi.comresearchgate.net

Pentafluoropyridine (PFP), a precursor to many tetrafluoropyridine derivatives, has been successfully incorporated into a wide range of polymer architectures, including polyarylethers, dendrimers, and fluorosilicones. mdpi.com The reactivity of PFP, where nucleophilic substitution occurs sequentially at the 4-, 2-, and 6-positions, allows for controlled polymer growth and the formation of cross-linked networks. mdpi.com This reactivity pattern is shared by this compound, making it a valuable building block for similar applications. Theoretical studies have been conducted to better understand the reaction site selectivity, aiding in the rational design of new fluoropyridine-based polymers. semanticscholar.org

Formation of Macrocyclic Compounds

Building Blocks for Functional Molecules

Beyond complex scaffolds, this compound is a foundational building block for synthesizing smaller, yet highly functionalized, molecules that serve as ligands, pharmaceutical intermediates, or agrochemicals. ontosight.aichemicalbook.com

As noted previously, this compound derivatives are excellent precursors for tetrahydropyrido[2,3-b]pyrazines. researchgate.netnih.gov The synthesis is a robust and adaptable two-step process starting from the more readily available pentafluoropyridine. researchgate.netacs.org

The first step involves a regioselective nucleophilic substitution at the 4-position of pentafluoropyridine to generate a 4-substituted-2,3,5,6-tetrafluoropyridine. acs.org A particularly useful intermediate is 4-phenylsulfonyl-2,3,5,6-tetrafluoropyridine, formed by reacting pentafluoropyridine with sodium phenylsulfinate. acs.org The strong electron-withdrawing phenylsulfonyl group maintains the ring's reactivity for the next step. acs.org In the second step, this tetrafluoropyridine derivative is treated with a diamine. The diamine performs a double nucleophilic substitution, displacing the fluorines at positions 2 and 3 to yield the desired tetrahydropyrido[2,3-b]pyrazine scaffold. acs.orgnih.gov The remaining fluorine atoms and the phenylsulfonyl group can be further displaced by other nucleophiles, allowing for extensive functionalization of the fused-ring system. acs.org

Table 1: Synthesis of Tetrahydropyrido[2,3-b]pyrazine Scaffolds This table illustrates the reaction of a 4-substituted tetrafluoropyridine with various diamines to form different fused heterocyclic systems, based on findings from cited research. researchgate.netacs.org

| 4-Substituent (on Tetrafluoropyridine) | Diamine | Resulting Scaffold |

| Phenylsulfonyl | N,N'-Dimethylethylenediamine | 5,8-Difluoro-1,4-dimethyl-7-(phenylsulfonyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |

| Phenylsulfonyl | Ethylenediamine | 5,8-Difluoro-7-(phenylsulfonyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |

| Phenylsulfonyl | (R,R)-1,2-Diaminocyclohexane | (4aR,10aS)-5,8-Difluoro-7-(phenylsulfonyl)-1,2,3,4,4a,10a-hexahydrodibenzo[b,e]pyrazine |

While direct synthesis from this compound is less common, the principles of its reactivity are exemplified in the synthesis of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines from other polyhalogenated pyridines like 4-bromo-2,6-difluoropyridine. researchgate.netmdpi.com This approach highlights the utility of having multiple, differentially reactive halogen atoms on a pyridine ring, a key feature of tetrafluoropyridines.

The synthesis involves a stepwise, orthogonal strategy. mdpi.com Starting with 4-bromo-2,6-difluoropyridine, the highly reactive fluorine atoms are displaced first in sequential nucleophilic substitution reactions with different azoles (e.g., pyrazoles, indazoles). researchgate.netmdpi.com This allows for the controlled introduction of two different azolyl groups at the 2- and 6-positions. The less reactive bromine atom at the 4-position is preserved during these steps and can be functionalized in a final step using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. researchgate.netmdpi.com This three-step sequence provides access to a wide variety of nonsymmetrical trisubstituted pyridines, which are valuable as complexing ligands for metallo-organic structures. mdpi.com

Precursors for Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds

Development of Novel Fluorinated Reagents and Intermediates

The electron-withdrawing nature of the four fluorine atoms in this compound renders the pyridine ring highly susceptible to nucleophilic attack. This inherent reactivity is the foundation for its use in creating a diverse range of more complex fluorinated molecules. The positions of the fluorine atoms are not all equivalent, leading to possibilities for regioselective reactions, which are crucial for the development of specific isomers of interest.

Regioselective Derivatization of Pentafluoropyridine

The synthesis of tetrafluoropyridines often begins with the perfluorinated parent compound, pentafluoropyridine. The reaction of pentafluoropyridine with nucleophiles is a primary route to substituted tetrafluoropyridines. It is well-established that nucleophilic aromatic substitution (SNAr) on pentafluoropyridine typically occurs at the 4-position, which is para to the ring nitrogen. This high regioselectivity is due to the strong activating effect of the nitrogen atom at this position. Consequently, a wide variety of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives have been synthesized through this method. rsc.orgresearchgate.netnih.gov For instance, reactions with various carbon, nitrogen, and sulfur-based nucleophiles lead preferentially to the corresponding 4-substituted products in good yields. researchgate.netnih.gov

However, the synthesis of the specific isomer, this compound, from pentafluoropyridine is not achieved through a simple, direct nucleophilic substitution. Instead, its formation from pentafluoropyridine involves other chemical transformations. One documented method involves the reduction of pentafluoropyridine. For example, catalytic hydrogenation of pentafluoropyridine using a palladium-on-carbon catalyst at elevated temperatures can yield 2,3,5,6-tetrafluoropyridine (B1295328), illustrating a departure from simple substitution. chemicalbook.com While less common, the synthesis of the 2,3,4,6-isomer from a suitable precursor derived from pentafluoropyridine underscores the tailored strategies required to access specific fluorinated pyridine scaffolds.

The inherent reactivity of this compound itself is of significant interest. Nucleophilic substitution reactions on this isomer also exhibit a high degree of regioselectivity, with the incoming nucleophile preferentially attacking the 4-position. acs.org This predictable reactivity makes this compound a valuable building block for the synthesis of specifically substituted pyridine derivatives.